molecular formula C19H24N4O4S B2666164 N-methyl-2-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1795298-23-5

N-methyl-2-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No.: B2666164
CAS No.: 1795298-23-5
M. Wt: 404.49
InChI Key: CVCMGOHAWSUOKD-UHFFFAOYSA-N
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Description

N-methyl-2-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)sulfonyl)acetamide (CAS 1795298-23-5) is a chemical compound with the molecular formula C19H24N4O4S and a molecular weight of 404.48 g/mol . This acetamide derivative features a complex structure that incorporates a 5-methyl-1-phenyl-1H-pyrazole moiety linked to a piperidine ring, which is further functionalized with a sulfonyl and an N-methyl acetamide group . The compound is characterized by a predicted density of 1.36±0.1 g/cm³ at 20 °C and a predicted boiling point of 724.7±60.0 °C . Pyrazole-based compounds, like this one, are of significant interest in medicinal chemistry due to their wide spectrum of reported biological activities; related structures have been investigated for potential antimicrobial and antioxidant properties . As a screening compound, it serves as a valuable building block or intermediate in drug discovery and chemical biology research for the synthesis and exploration of novel bioactive molecules . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-methyl-2-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-14-17(12-21-23(14)15-6-4-3-5-7-15)19(25)22-10-8-16(9-11-22)28(26,27)13-18(24)20-2/h3-7,12,16H,8-11,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCMGOHAWSUOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)S(=O)(=O)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)sulfonyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a piperidine ring, a pyrazole moiety, and a sulfonamide group, which are known to contribute to its biological activities. The molecular formula is C17H22N4O3SC_{17}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 366.45 g/mol.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including those structurally similar to this compound.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Activity
7b0.220.25Bactericidal against Staphylococcus aureus
5a0.300.35Bactericidal against E. coli
100.280.30Bactericidal against Klebsiella pneumoniae

These compounds demonstrated significant activity against various pathogens, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL for compound 7b, indicating strong antimicrobial potential .

Enzyme Inhibition

Enzyme inhibition studies have shown that pyrazole derivatives can act as effective inhibitors of various enzymes relevant to disease mechanisms.

Table 2: Enzyme Inhibition Potency

EnzymeCompoundIC50 (μM)Reference
Butyrylcholinesterase (BuChE)5d0.08
Beta-secretase (BACE-1)5c0.38
Monoamine oxidase B (MAO-B)5d2.42

The compounds exhibited potent inhibition against BuChE and BACE-1, which are critical in Alzheimer's disease pathology, suggesting potential therapeutic applications in neurodegenerative disorders.

Case Studies and Research Findings

A study conducted on various piperidine derivatives highlighted the importance of structural modifications in enhancing biological activity. The research indicated that the presence of specific functional groups could significantly influence the selectivity and potency of these compounds against target enzymes .

Furthermore, another study emphasized the role of multitarget-directed ligands in treating complex diseases like Alzheimer's by inhibiting multiple pathways simultaneously . These findings suggest that this compound could be developed as a versatile therapeutic agent.

Scientific Research Applications

Anticancer Activity

N-methyl-2-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)sulfonyl)acetamide has shown promising results in anticancer research. Studies indicate that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of pyrazole have been evaluated for their ability to induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.

Antibacterial Properties

Research indicates that the compound exhibits antibacterial activity against several pathogenic strains. Compounds with similar piperidine and pyrazole structures have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action may involve the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Enzyme Inhibition

The compound is also being studied for its potential as an enzyme inhibitor. Specifically, it may act as an acetylcholinesterase (AChE) inhibitor, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that related compounds can achieve IC50 values indicating strong inhibitory effects on AChE.

Case Study 1: Anticancer Screening

In a study examining the anticancer properties of N-methyl derivatives, researchers found that certain analogs significantly inhibited the growth of human breast cancer cells (MCF-7). The most effective compounds achieved IC50 values below 10 µM, indicating their potential as lead candidates for further development.

Case Study 2: Antibacterial Evaluation

A series of synthesized piperidine derivatives were tested for antibacterial activity against Pseudomonas aeruginosa. Compounds derived from this compound exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, demonstrating significant antibacterial potency.

Case Study 3: Neuroprotective Effects

Research into the neuroprotective effects of this compound revealed its potential to mitigate oxidative stress in neuronal cells. In vitro experiments showed that it could reduce levels of reactive oxygen species (ROS), suggesting implications for treating neurodegenerative conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound’s structural, synthetic, and functional attributes with analogs from the literature.

Structural Analogues and Substituent Effects

  • Piperidinyl-Sulfonamide Derivatives (): Compounds such as N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d) share the sulfonamide-piperidine core but differ in substituents (e.g., benzhydryl or fluorophenyl groups). These modifications influence physicochemical properties, with melting points ranging from 132–230°C and yields varying based on steric and electronic effects during synthesis.
  • Fentanyl Analogues (): Opioid derivatives like methoxyacetylfentanyl and cyclopropylfentanyl feature piperidine rings linked to aromatic acyl groups. The target compound’s pyrazole-4-carbonyl group diverges from the typical phenylacetamide or furan-carboxamide moieties in fentanyls, which are critical for µ-opioid receptor binding. This structural difference suggests distinct pharmacological targets, possibly cannabinoid or other GPCRs .
  • Piperidinyl Phenylacetamides ():
    The compound N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methyl-2-[4-(methylsulfonyl)-phenyl]acetamide demonstrates how sulfonyl groups and aromatic substituents affect CCR5 receptor antagonism (log(1/IC50) = 0.904). Replacing its acetamide core with a 2-hydroxyguanidine group (compound 4n ) increased activity (log(1/IC50) = 1.698), highlighting the importance of functional group optimization. The target compound’s pyrazole moiety may similarly modulate activity through hydrogen bonding or steric interactions .

Pharmacological and Functional Comparisons

  • CB2). For example, WIN 55212-2 binds CB2 with higher affinity, whereas HU-210 prefers CB1.
  • Synthetic Accessibility and Stability:
    Compounds with bulky substituents (e.g., bis(4-fluorophenyl)methyl in 6i–6l ) often exhibit lower synthetic yields due to steric hindrance. The target compound’s 5-methyl-1-phenylpyrazole group may balance synthetic feasibility and stability, as seen in , where similar intermediates achieved moderate yields (40–65%) .

Q & A

Q. What are the key methodological considerations for synthesizing N-methyl-2-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)sulfonyl)acetamide with high purity?

Answer:

  • Stepwise Synthesis : Begin with cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine to form the pyrazole core (as demonstrated in pyrazole-4-carboxylic acid derivatives) .
  • Piperidinylsulfonyl Integration : Use nucleophilic substitution or coupling reactions to introduce the sulfonyl-piperidine moiety. Controlled copolymerization methods (e.g., P(CMDA-DMDAAC)s) can optimize reaction conditions for regioselectivity .
  • Purification : Employ column chromatography followed by recrystallization. Validate purity via ¹H NMR, IR, and LC-MS, ensuring >95% purity (elemental analysis recommended) .

Q. How should researchers characterize the structural integrity of this compound to confirm its identity?

Answer:

  • Multi-Technique Validation :
    • ¹H NMR : Confirm proton environments, e.g., methyl groups (δ ~2.3 ppm) and aromatic protons (δ ~7.2–7.8 ppm) .
    • LC-MS : Verify molecular weight (e.g., expected [M+H]⁺ peak) and fragmentation patterns .
    • Elemental Analysis : Ensure C, H, N, S content matches theoretical values .
  • Spectral Databases : Cross-reference with high-quality spectral libraries (e.g., mzCloud) for sulfonyl-acetamide motifs .

Advanced Research Questions

Q. How can computational tools like molecular docking and PASS programs predict the biological activity of this compound?

Answer:

  • PASS Program : Predict broad biological activities (e.g., kinase inhibition, antimicrobial potential) by analyzing structural motifs (e.g., sulfonyl and pyrazole groups) .
  • Molecular Docking :
    • Target Selection : Prioritize targets like cyclooxygenase-2 (COX-2) or bacterial enzymes based on structural analogs (e.g., pyrazole-carboxamide inhibitors) .
    • Software : Use AutoDock Vina or Schrödinger Suite. Validate docking poses with MD simulations .
  • Limitations : Address false positives by cross-referencing with in vitro assays .

Q. How can researchers resolve contradictions in spectral data during characterization?

Answer:

  • Case Study : If NMR signals for sulfonyl groups conflict with expected shifts:
    • Variable Temperature NMR : Assess conformational flexibility or tautomerism .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons .
    • Theoretical Calculations : Compare experimental data with DFT-predicted chemical shifts (e.g., Gaussian 09) .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on derivatives of this compound?

Answer:

  • Core Modifications :
    • Pyrazole Ring : Introduce substituents (e.g., halogens, methoxy) to alter electronic effects and steric bulk .
    • Sulfonyl Group : Replace with phosphonate or amide groups to modulate solubility and target interactions .
  • Biological Testing :
    • In Vitro Assays : Use enzyme inhibition (e.g., lipoxygenase) or antimicrobial models (e.g., MIC against S. aureus) .
    • Data Correlation : Apply QSAR models to link substituent properties (e.g., logP, polar surface area) to activity .

Q. What in vitro models are suitable for evaluating the neuropharmacological potential of this compound?

Answer:

  • Targeted Assays :
    • CNS Penetration : Use PAMPA-BBB to predict blood-brain barrier permeability .
    • Receptor Binding : Screen against GABAₐ or serotonin receptors via radioligand displacement assays (common for piperidine-acetamide analogs) .
  • Functional Studies :
    • Calcium Imaging : Assess modulation of neuronal Ca²⁺ flux in primary cortical neurons .
    • Neurotoxicity : Evaluate cytotoxicity in SH-SY5Y cells via MTT assay .

Methodological Challenges

Q. How can regioselective functionalization of the pyrazole ring be achieved during synthesis?

Answer:

  • Directed Metalation : Use LDA or Grignard reagents at low temperatures (-78°C) to deprotonate specific positions (e.g., C-3 of pyrazole) .
  • Protecting Groups : Temporarily block reactive sites (e.g., N-methylation) to direct coupling reactions to the desired position .
  • Microwave-Assisted Synthesis : Enhance reaction control and reduce side products (e.g., 30-minute reactions at 120°C) .

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